Ethyl 3-(2-bromo-4-methylphenyl)propanoate
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Overview
Description
Ethyl 3-(2-bromo-4-methylphenyl)propanoate is an organic compound with the molecular formula C12H15BrO2 It is an ester derivative, characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-bromo-4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-bromo-4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4-methylphenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-(2-bromo-4-methylphenyl)propanol.
Oxidation: Formation of 3-(2-bromo-4-methylphenyl)propanoic acid.
Scientific Research Applications
Ethyl 3-(2-bromo-4-methylphenyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-bromo-4-methylphenyl)propanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would depend on the target receptor or enzyme it interacts with, potentially involving binding to active sites and modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)propanoate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 3-(2-chloro-4-methylphenyl)propanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(2-bromo-4-ethylphenyl)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ethyl 3-(2-bromo-4-methylphenyl)propanoate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure can make it a valuable intermediate in the synthesis of specialized compounds.
Properties
IUPAC Name |
ethyl 3-(2-bromo-4-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-3-15-12(14)7-6-10-5-4-9(2)8-11(10)13/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZGQSNRTWOYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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